molecular formula C29H31N3O2S2 B12007341 (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623940-53-4

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12007341
CAS No.: 623940-53-4
M. Wt: 517.7 g/mol
InChI Key: XLGCUEIKTLIHBH-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the butoxy and methyl substituents, and the construction of the thiazolidinone core. Common reagents used in these reactions include hydrazines, aldehydes, and thioureas. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or methyl groups are replaced by other functional groups using reagents like alkyl halides or amines.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.

Major Products Formed

Scientific Research Applications

(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The butoxy group, in particular, enhances its lipophilicity and ability to interact with lipid membranes, potentially improving its bioavailability and efficacy in biological systems.

Properties

CAS No.

623940-53-4

Molecular Formula

C29H31N3O2S2

Molecular Weight

517.7 g/mol

IUPAC Name

(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N3O2S2/c1-3-4-16-34-25-15-14-21(17-20(25)2)27-22(19-31(30-27)23-10-6-5-7-11-23)18-26-28(33)32(29(35)36-26)24-12-8-9-13-24/h5-7,10-11,14-15,17-19,24H,3-4,8-9,12-13,16H2,1-2H3/b26-18-

InChI Key

XLGCUEIKTLIHBH-ITYLOYPMSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.